Piperidine Core Confers 420-Fold Higher σ1 Receptor Affinity Compared to Piperazine in Dual-Target Ligands
In a head-to-head structural comparison of closely related compounds differing only in the piperidine versus piperazine core, the piperidine-containing ligand exhibited a σ1R Ki of 3.64 nM compared to 1531 nM for the piperazine analog [1]. This represents a 420-fold enhancement in σ1 receptor binding affinity attributable solely to the piperidine heterocycle, while maintaining comparable hH3R affinity (Ki 7.70 nM vs 3.17 nM).
| Evidence Dimension | σ1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 3.64 nM (piperidine-based compound 5) |
| Comparator Or Baseline | 1531 nM (piperazine-based compound 4) |
| Quantified Difference | 420-fold higher affinity |
| Conditions | Radioligand binding assay using [³H]-(+)-pentazocine for σ1R; cloned human receptors |
Why This Matters
For procurement decisions in CNS or pain research programs, this quantitative difference establishes that the piperidine core is functionally non-interchangeable with piperazine for σ1R-targeted applications.
- [1] Szczepańska K, Podlewska S, Dichiara M, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chem Neurosci. 2022;13(1):1-15. doi:10.1021/acschemneuro.1c00435. View Source
